molecular formula C12H15BrN2S B2606338 4-Mesitylthiazol-2-amine hydrobromide CAS No. 136382-38-2

4-Mesitylthiazol-2-amine hydrobromide

Cat. No.: B2606338
CAS No.: 136382-38-2
M. Wt: 299.23
InChI Key: TXUXFUGAENXPAZ-UHFFFAOYSA-N
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Description

4-Mesitylthiazol-2-amine hydrobromide is a chemical compound with the molecular formula C12H15BrN2S and a molecular weight of 299.23 g/mol. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a thiazole ring substituted with a mesityl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-Mesitylthiazol-2-amine hydrobromide typically involves the reaction of 4-mesitylthiazole with hydrobromic acid. The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Mesitylthiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide or alkoxide ions

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Mesitylthiazol-2-amine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial, antifungal, and antitumor activities, making it a subject of interest in the study of new therapeutic agents.

    Medicine: Due to its biological activities, it is explored for potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Mesitylthiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

4-Mesitylthiazol-2-amine hydrobromide can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial and anticancer activities.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole: Exhibits a wide range of biological activities, including antimicrobial and antitumor effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the mesityl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.BrH/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUXFUGAENXPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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